N-Hexyl-L-valine

Description

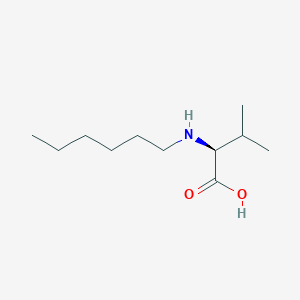

N-Hexyl-L-valine is a valine derivative where a hexyl group (-C₆H₁₃) is attached to the α-amino group of L-valine. These derivatives share a common valine backbone but differ in substituents, which critically influence their physicochemical and biological behaviors.

Key inferred properties of this compound:

- Molecular formula: Likely C₁₁H₂₃NO₂ (valine backbone + hexyl chain).

- Molecular weight: ~201.3 g/mol (calculated from valine [C₅H₁₁NO₂] + hexyl [C₆H₁₃]).

- Functionality: Hydrophobic hexyl chain may enhance lipid solubility compared to shorter-chain analogs.

Properties

CAS No. |

62765-48-4 |

|---|---|

Molecular Formula |

C11H23NO2 |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

(2S)-2-(hexylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C11H23NO2/c1-4-5-6-7-8-12-10(9(2)3)11(13)14/h9-10,12H,4-8H2,1-3H3,(H,13,14)/t10-/m0/s1 |

InChI Key |

KGOYVEWIHFMBMY-JTQLQIEISA-N |

Isomeric SMILES |

CCCCCCN[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CCCCCCNC(C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-L-valine typically involves the alkylation of L-valine with a hexyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions include:

Temperature: Room temperature to 60°C

Solvent: Organic solvents like ethanol or methanol

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes:

Reactants: L-valine and hexyl halide

Catalysts: Bases like sodium hydroxide

Purification: Techniques such as recrystallization or chromatography to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-L-valine can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form corresponding oxides

Reduction: Reaction with reducing agents to form reduced products

Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Organic solvents like dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.

Scientific Research Applications

N-Hexyl-L-valine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules

Biology: Studied for its role in protein synthesis and metabolic pathways

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Hexyl-L-valine involves its interaction with specific molecular targets and pathways. As a derivative of L-valine, it may influence protein synthesis and metabolic processes. The hexyl group attached to the nitrogen atom can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Hydrophobicity: this compound’s hexyl chain confers intermediate hydrophobicity, between N-glycyl-L-valine (polar) and N-hexadecanoyl-D-valine (highly nonpolar). Stereochemistry: The L-configuration in this compound contrasts with the D-form in N-hexadecanoyl-D-valine, which may alter enzyme recognition or metabolic pathways .

- Synthesis Considerations: this compound could be synthesized via acylation of L-valine with hexyl chloroformate, analogous to methods for N-glycyl-L-valine (amide coupling) and N-hexadecanoyl-D-valine (high-yield acylation, ~93–96% ).

Critical Notes and Limitations

Data Gaps : Direct experimental data for this compound are absent in the provided evidence; properties are extrapolated from analogs.

Stereochemical Impact : The L-configuration may enhance compatibility with biological systems compared to D-forms, but validation is needed.

Synthetic Feasibility: High yields reported for N-hexadecanoyl-D-valine suggest that this compound could be synthesized efficiently, though hexyl-chain length may require optimized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.